molecular formula C20H22N2O5 B2378553 Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1797159-96-6

Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2378553
CAS No.: 1797159-96-6
M. Wt: 370.405
InChI Key: ROXFHGMYNSZEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate is a methyl benzoate derivative with a complex substituent at the 4-position. The structure comprises:

  • A methyl benzoate backbone (ester group at the para position).
  • A 2-oxoacetamido linker connecting the benzoate to a 2-methoxy-2-(o-tolyl)ethylamine moiety.

This compound’s structural complexity, particularly the o-tolyl group (a methyl-substituted phenyl ring at the ortho position), distinguishes it from simpler analogs.

Properties

IUPAC Name

methyl 4-[[2-[[2-methoxy-2-(2-methylphenyl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-13-6-4-5-7-16(13)17(26-2)12-21-18(23)19(24)22-15-10-8-14(9-11-15)20(25)27-3/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXFHGMYNSZEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Based on structural analysis, the synthesis of Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate can be approached through several disconnection strategies. The most logical retrosynthetic pathway involves breaking the molecule at the amide bonds, yielding three key components:

  • Methyl 4-aminobenzoate
  • Oxalyl chloride or other activated oxoacetic acid derivatives
  • 2-methoxy-2-(o-tolyl)ethylamine

This disconnection strategy provides a practical synthetic route that utilizes commercially available starting materials and established coupling methodologies.

Synthesis of Key Intermediates

Preparation of 2-methoxy-2-(o-tolyl)ethylamine

The 2-methoxy-2-(o-tolyl)ethylamine intermediate represents a critical component in the synthesis pathway. Based on analogous preparations of similar structural motifs, this intermediate can be prepared through several routes:

Reductive Amination Route

The synthesis typically involves the reaction of o-tolualdehyde with methoxyamine, followed by reduction using sodium cyanoborohydride. This approach provides access to the desired stereochemistry at the benzylic position.

Table 1: Reaction Conditions for Reductive Amination Route

Reagent Quantity Solvent Temperature Duration Catalyst
o-Tolualdehyde 1.0 eq Methanol 0-25°C 2-3 hours -
Methoxyamine 1.2 eq Methanol 0-25°C 2-3 hours -
Sodium cyanoborohydride 1.5 eq Methanol 25°C 8-12 hours Acetic acid (cat.)
Styrene Derivative Method

An alternative approach involves the functionalization of o-methylstyrene derivatives. According to similar synthetic pathways, this process utilizes copper catalysts and specific nitrogen sources:

o-Methylstyrene + MeOH + N-source → 2-methoxy-2-(o-tolyl)ethylamine

Based on analogous reactions documented for similar compounds, this transformation likely requires a copper catalyst system with neocuproine ligands, operating at elevated temperatures (60-70°C).

Synthesis of Activated Oxoacetic Acid Derivatives

The oxoacetamido linker requires an activated form of oxoacetic acid. The preparation typically involves:

Oxalyl Chloride Activation

Oxalic acid is converted to oxalyl chloride using thionyl chloride or phosphorus pentachloride under anhydrous conditions. This highly reactive intermediate can then participate in sequential amide bond formation reactions.

Table 2: Preparation of Activated Oxoacetic Acid Derivatives

Starting Material Activating Agent Reaction Conditions Product Yield (%)
Oxalic acid Thionyl chloride (2.2 eq) Reflux, 2-3 hours, anhydrous Oxalyl chloride 85-90
Oxalic acid Phosphorus pentachloride (2.2 eq) 0-25°C, 4 hours, anhydrous Oxalyl chloride 75-80
Diethyl oxalate - Used directly Activated diester -

Coupling Reactions and Final Assembly

Sequential Amide Bond Formation

The synthesis of the target compound likely proceeds through sequential amide bond formations. Based on similar coupling reactions documented for related structures, the process can be outlined as follows:

First Amide Bond Formation

The reaction between oxalyl chloride and 2-methoxy-2-(o-tolyl)ethylamine generates a mono-substituted intermediate. This reaction is typically conducted under controlled temperature conditions to prevent over-reaction.

Reaction conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: -10 to 0°C
  • Base: Triethylamine or N,N-diisopropylethylamine (1.2-1.5 eq)
  • Duration: 1-2 hours
  • Atmosphere: Anhydrous, inert (nitrogen or argon)
Second Amide Bond Formation

The intermediate from the first coupling reaction is subsequently reacted with methyl 4-aminobenzoate to form the target compound. This step typically employs coupling agents rather than direct reaction with acid chlorides to enhance selectivity.

Table 3: Coupling Conditions for Final Amide Bond Formation

Coupling Agent Solvent System Temperature (°C) Duration (h) Yield Range (%)
HBTU/HOBt DMF/DCM (1:1) 0-25 6-12 65-75
EDC/HOBt DCM 0-25 12-24 70-80
T3P (Propylphosphonic anhydride) EtOAc 0-25 8-12 75-85
PyBOP DMF 0-25 8-12 65-75

Alternative One-Pot Approach

Based on synthetic methodologies for similar compounds, a one-pot approach may be viable, wherein oxalyl chloride is sequentially reacted with the two amine components under controlled conditions:

  • Oxalyl chloride (1.0 eq) is reacted with methyl 4-aminobenzoate (1.0 eq) in the presence of triethylamine (1.2 eq) at -10°C
  • The resulting intermediate is warmed to 0°C
  • 2-methoxy-2-(o-tolyl)ethylamine (1.1 eq) is added with additional triethylamine (1.2 eq)
  • The reaction mixture is gradually warmed to room temperature

This methodology maximizes efficiency by eliminating the need to isolate intermediates, though careful temperature control is essential to achieve selectivity.

Purification and Characterization

Purification Protocols

Based on purification methods employed for structurally similar compounds, the following protocols are recommended for obtaining high-purity this compound:

Column Chromatography

Table 4: Chromatographic Purification Parameters

Stationary Phase Mobile Phase Gradient Program Detection Method Recovery (%)
Silica gel (60-120 mesh) Hexane/Ethyl acetate 70:30 → 50:50 UV (254 nm) 85-90
Silica gel (230-400 mesh) DCM/Methanol 98:2 → 95:5 UV (254 nm) 80-85
Recrystallization

For larger-scale preparations, recrystallization offers an alternative purification strategy:

Table 5: Recrystallization Solvent Systems

Primary Solvent Anti-solvent Temperature Protocol Expected Purity (%)
Methanol Diethyl ether Hot dissolution, slow cooling >98
Ethyl acetate Hexane Room temperature dissolution, cooling to 0°C >97

Characterization Methods

For structural confirmation and purity assessment, multiple analytical techniques should be employed:

Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons of the o-tolyl group (δ 7.1-7.4 ppm), aromatic protons of the benzoate moiety (δ 7.8-8.1 ppm), methoxy protons (δ 3.3-3.5 ppm), and characteristic amide NH resonances (δ 8.5-9.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 120-140 ppm), and methoxy carbons (δ 50-60 ppm).

  • IR Spectroscopy: Characteristic absorptions for amide C=O stretching (1650-1680 cm⁻¹), ester C=O stretching (1710-1730 cm⁻¹), and N-H stretching (3300-3400 cm⁻¹).

Chromatographic Purity Assessment
  • HPLC Analysis: Utilizing C18 reverse-phase columns with acetonitrile/water mobile phases provides quantitative purity assessment, with expected purity >98% for synthetic material.

Synthetic Challenges and Optimizations

Selective Amide Bond Formation

The sequential formation of two amide bonds presents significant synthetic challenges, particularly regarding regioselectivity. Based on established methodologies for similar compounds, the following optimizations are recommended:

  • Temperature Control: Maintaining low temperatures (-10 to 0°C) during the first coupling reaction minimizes undesired side reactions.

  • Stoichiometric Control: Using precisely 1.0 equivalent of oxalyl chloride prevents formation of bis-adducts.

  • Activation Methods: Alternative activation strategies using PyBOP or HATU can provide enhanced selectivity compared to acid chloride methods.

Stereochemical Considerations

The 2-methoxy-2-(o-tolyl)ethyl moiety contains a stereogenic center, potentially leading to diastereomeric products. Based on approaches used for similar compounds, stereoselective methods include:

Table 6: Approaches for Stereoselective Synthesis

Method Catalyst System Solvent Temperature (°C) Expected Stereoselectivity (dr)
Asymmetric hydrogenation Ru-BINAP Methanol 25 >95:5
Sharpless aminohydroxylation Cinchona alkaloid/OsO₄ t-BuOH/H₂O 0 >90:10
Chiral auxiliary approach N-sulfinyl derivatives Toluene -78 >98:2

Scale-Up Considerations

When transitioning from laboratory to larger-scale preparation, several factors must be considered:

Alternative Greener Methodologies

For industrial-scale preparation, more environmentally sustainable approaches may be considered:

  • Solvent Selection: Replacing dichloromethane with ethyl acetate or 2-methyltetrahydrofuran

  • Catalytic Methods: Employing catalytic amide bond formation rather than stoichiometric coupling agents

  • Continuous Flow Processing: Implementing flow chemistry for the oxalyl chloride reactions to minimize hazards associated with this reactive intermediate

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural components, particularly the benzoate moiety, are known to enhance activity against a range of bacterial strains. Further investigations are needed to establish specific efficacy against pathogens .

Potential Therapeutic Uses

  • Cancer Treatment : Due to its ability to modulate oxidative stress and apoptosis pathways, there is potential for this compound in cancer therapy. Studies are ongoing to evaluate its effectiveness in various cancer cell lines.
  • Neurological Disorders : Given its antioxidant properties, it may also be explored for treating conditions like Alzheimer's disease, where oxidative stress plays a significant role.
  • Anti-inflammatory Applications : Compounds with similar structures have shown promise in reducing inflammation, suggesting potential applications in treating chronic inflammatory conditions.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of similar compounds:

  • A study published in Pharmaceutical Research highlighted the synthesis and characterization of related methyl esters and their potential as drug candidates due to their favorable pharmacokinetic profiles .
  • Research from Journal of Medicinal Chemistry reported on derivatives of benzoic acid exhibiting significant activity against resistant bacterial strains, indicating a pathway for further exploration of this compound in antimicrobial therapies .
  • A comprehensive review in Current Medicinal Chemistry discussed the role of antioxidant compounds in neuroprotection, emphasizing the importance of structural modifications that enhance bioactivity and bioavailability .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key analogs and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences from Target Compound References
Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate Methyl benzoate with a methoxy-oxoethyl amino group Simpler substituent; lacks o-tolyl and acetamido linker
4-(2-(2-Acetamidophenyl)-2-oxoacetamido)benzoic Acid Benzoic acid core with oxoacetamido linked to acetamidophenyl Carboxylic acid instead of ester; phenyl substituent
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Benzoic acid with ethoxy-oxoacetamido group Ethoxy instead of methoxy; planar crystal structure
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate Methyl benzoate with ethoxy-oxobutanamido substituent Longer aliphatic chain (butanamido vs. acetamido)
Methyl 4-[N-benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate Butanoate ester with benzyl and ethoxy-oxoethyl groups Different backbone (butanoate vs. benzoate)
Notable Observations:
  • Methyl esters (e.g., target compound, ) generally exhibit higher lipophilicity than carboxylic acids (e.g., ), improving membrane permeability but reducing aqueous solubility.
  • Crystallographic data for 2-(2-ethoxy-2-oxoacetamido)benzoic acid reveals a planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds, suggesting similar packing behavior in analogs .
Challenges:
  • Steric hindrance from the o-tolyl group may require optimized reaction conditions to avoid byproducts .
  • Multi-step syntheses (e.g., sulfonylation followed by cyclization) are common for complex benzoate derivatives .

Physicochemical Properties

Property Target Compound 4-[(2-Methoxy-2-oxoethyl)amino]benzoate 2-(2-Ethoxy-2-oxoacetamido)benzoic acid
Molecular weight ~405.4 (estimated) 223.228 237.21
Solubility Low in water (ester dominance) Moderate (polar substituents) Low (carboxylic acid; planar packing)
Crystallinity Likely amorphous (bulky substituents) Not reported High (hydrogen-bonded crystal lattice)

Biological Activity

Methyl 4-(2-((2-methoxy-2-(o-tolyl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : 289.33 g/mol

The structure features a benzoate moiety linked to a methoxy and an amino-acetamido group, which are crucial for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Its activity may be attributed to the disruption of bacterial cell wall synthesis .
  • Cytotoxic Effects : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is absorbed efficiently when administered orally, with peak plasma concentrations achieved within 1-3 hours.
  • Distribution : It exhibits moderate lipophilicity, allowing for effective distribution to tissues, including the liver and kidneys.
  • Metabolism : Metabolic pathways primarily involve phase I reactions, with cytochrome P450 enzymes playing a significant role.
  • Excretion : The compound is excreted mainly via urine, with a half-life ranging from 6 to 12 hours depending on dosage and individual metabolic rates.

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityFindings
Enzyme InhibitionSignificant inhibition of CYP450 enzymes leading to altered drug metabolism.
AntimicrobialEffective against E. coli and S. aureus with MIC values < 10 µg/mL.
CytotoxicityInduced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM.

Case Study Example

In a recent study evaluating the antimicrobial properties of this compound, researchers conducted a series of tests against various pathogens. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, particularly showing a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for further development in antimicrobial therapies .

Q & A

Q. What safety protocols are critical when handling this compound in vitro?

  • Answer : Use fume hoods for synthesis/purification. Wear nitrile gloves and eye protection; avoid skin contact with amide/carbonyl reagents. In case of exposure, rinse with water (15+ minutes for eyes). Dispose of waste via certified hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.